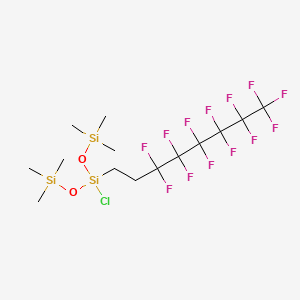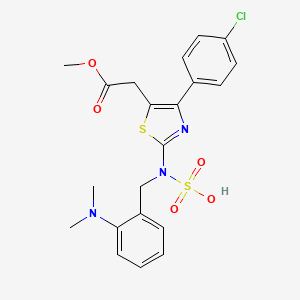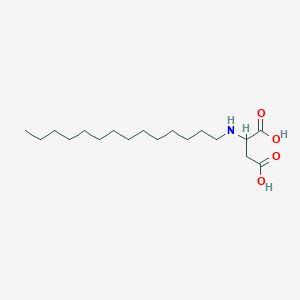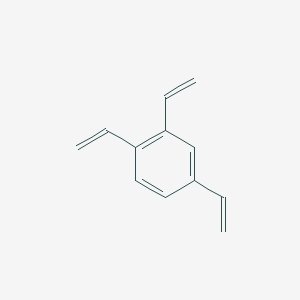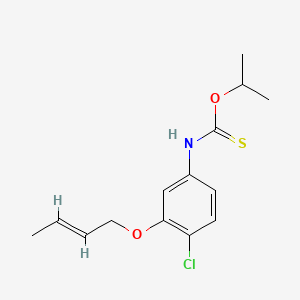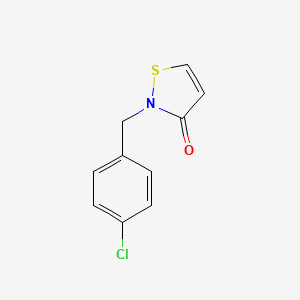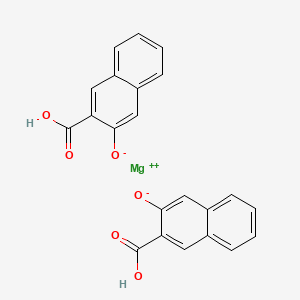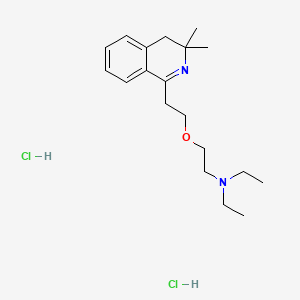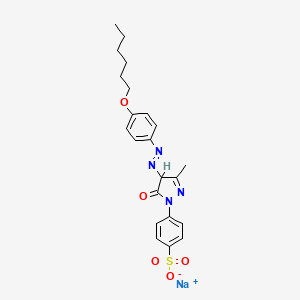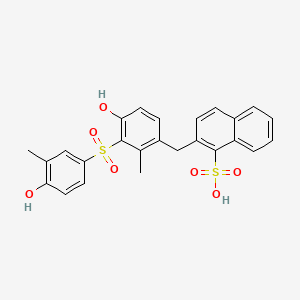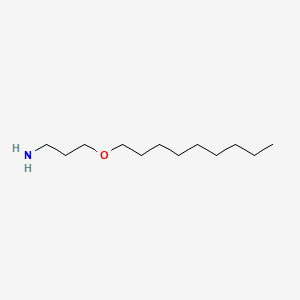
3-Nonoxypropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nonoxypropan-1-amine is an organic compound with the molecular formula C₁₂H₂₇NO. It is characterized by a nonyl group attached to a propanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Nonoxypropan-1-amine typically involves the reaction of 3-chloropropan-1-amine with nonanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the nonyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Nonoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the amine group into primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the nonyl group or the amine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines .
Scientific Research Applications
3-Nonoxypropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological processes involving amines.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Nonoxypropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The nonyl group provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability .
Comparison with Similar Compounds
- 3-Methoxypropan-1-amine
- 3-Ethoxypropan-1-amine
- 3-Butoxypropan-1-amine
Comparison: Compared to these similar compounds, 3-Nonoxypropan-1-amine has a longer alkyl chain, which can influence its physical and chemical properties. The longer chain increases hydrophobicity, which can affect solubility and reactivity. This uniqueness makes this compound suitable for specific applications where longer alkyl chains are advantageous .
Properties
CAS No. |
16728-62-4 |
|---|---|
Molecular Formula |
C12H27NO |
Molecular Weight |
201.35 g/mol |
IUPAC Name |
3-nonoxypropan-1-amine |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-11-14-12-9-10-13/h2-13H2,1H3 |
InChI Key |
ZINQYRQLEDIWQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



